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Compound of Interest

Compound Name: 3-Aminoindolin-2-one

Cat. No.: B1141595 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Aminoindolin-2-one. Due to the limited availability of experimentally derived spectra for

this specific molecule in public databases, this document collates reference data from closely

related analogs and established principles of spectroscopic analysis. The information herein is

intended to serve as a foundational resource for researchers, scientists, and drug development

professionals engaged in the synthesis, characterization, and application of this and similar

compounds.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for 3-Aminoindolin-2-one
based on the analysis of structurally similar compounds. These values provide a reference

range for the identification and characterization of 3-Aminoindolin-2-one.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20-7.50 m 4H
Aromatic protons (H4,

H5, H6, H7)

~4.50 s 1H Methine proton (H3)

~2.00-3.00 br s 2H Amine protons (-NH₂)

~8.00-9.00 br s 1H Amide proton (-NH)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~175-180 Carbonyl carbon (C2)

~140-145 Quaternary aromatic carbon (C7a)

~125-130 Aromatic methine carbons (C5, C6)

~120-125 Quaternary aromatic carbon (C3a)

~110-115 Aromatic methine carbons (C4, C7)

~55-60 Methine carbon (C3)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Medium, Sharp (two bands) N-H stretch (primary amine)

3150-3300 Medium, Broad N-H stretch (lactam)

~1680 Strong, Sharp C=O stretch (lactam)

1600-1620 Medium N-H bend (amine)

1450-1500 Medium C=C stretch (aromatic)
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Table 3: Mass Spectrometry (MS) Data

Parameter Value

Molecular Formula C₈H₈N₂O

Molecular Weight 148.16 g/mol

Expected [M]+• (m/z) 148

Key Fragmentation Peaks (m/z) 120, 92, 65

Experimental Protocols
The following sections detail standardized methodologies for acquiring spectroscopic data for

heterocyclic compounds such as 3-Aminoindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of 3-
Aminoindolin-2-one.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 3-Aminoindolin-2-one in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of

solvent is critical and should be based on the solubility of the compound.

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as

an internal standard (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400

MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For

¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the TMS signal.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 3-Aminoindolin-2-one by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the powdered sample directly onto the ATR crystal

(e.g., diamond or germanium).

Background Spectrum: Record a background spectrum of the empty ATR crystal.

Sample Spectrum: Place the sample on the crystal and apply pressure to ensure good

contact. Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. An

accumulation of 16 to 32 scans is generally sufficient to obtain a high-quality spectrum.[1]

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing

the sample spectrum against the background spectrum. The positions and intensities of the

absorption bands are then analyzed to identify characteristic functional group vibrations.[1]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Aminoindolin-2-
one.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic system

like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: The choice of ionization technique is crucial. Electron Ionization (EI) is a common

hard ionization technique that provides detailed fragmentation patterns. Electrospray

Ionization (ESI) is a softer ionization technique that typically yields the molecular ion peak

with minimal fragmentation.
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Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on

their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative

abundance of each ion.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Aminoindolin-2-one.

Spectroscopic Analysis Workflow for 3-Aminoindolin-2-one

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of
3-Aminoindolin-2-one

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectral Data
(Chemical Shifts, Coupling)

IR Spectral Data
(Functional Groups)

MS Spectral Data
(Molecular Weight, Fragmentation)

Structure Confirmation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1141595?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of 3-Aminoindolin-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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